![molecular formula C14H15N3O2 B1671932 Indolmycin CAS No. 21200-24-8](/img/structure/B1671932.png)
Indolmycin
Overview
Description
Indolmycin is an antibiotic derived from Streptomyces griseus ATCC 12648 . It has shown activity against Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus . It functions by competitively inhibiting the prokaryotic tryptophanyl-tRNA synthetase .
Synthesis Analysis
The this compound biosynthetic genes in E. coli have been used to create indolmycenic acid, a chiral intermediate in this compound biosynthesis . This can then be converted to this compound through a three-step synthesis . To expand this compound structural diversity, a promiscuous tryptophanyl-tRNA synthetase gene (trpS) has been introduced into the E. coli production system . Feeding halogenated indoles generates the corresponding indolmycenic acids, ultimately allowing access to this compound derivatives through synthesis .
Molecular Structure Analysis
The molecular formula of this compound is C14H15N3O2 . The formal name is 5S-[(1R)-1-(1H-indol-3-yl)ethyl]-2-(methylamino)-4(5H)-oxazolone . The molecular weight is 257.3 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the regioselective coupling of indolyl magnesium halide with a trans-epoxy ester, diastereoselective oxazolone ring formation with guanidine, and amine exchange reaction with methylamine .
Physical And Chemical Properties Analysis
Scientific Research Applications
Inhibition in Prokaryotic Systems
Indolmycin has been identified as a specific inhibitor in prokaryotic systems. It inhibits the formation of tryptophanyl-tRNA in prokaryotes, such as Escherichia coli, by competing with tryptophan as a pure competitive inhibitor of prokaryotic tryptophanyl-tRNA ligase. This selective inhibition is noteworthy because this compound exhibits little effect in eukaryotic systems, like rat liver enzymes (Werner, Thorpe, Reuter, & Nierhaus, 1976).
Potential Antibacterial Drug
This compound is also explored as a potential antibacterial drug. It targets bacterial tryptophanyl-tRNA synthetases, a key component in bacterial protein synthesis. Resistance to this compound has led to the discovery of genes encoding this compound-resistant isoforms of tryptophanyl-tRNA synthetase. This has implications for developing strategies to overcome bacterial resistance mechanisms (Vecchione & Sello, 2009).
Antibiotic Activity and Derivative Production
Anti-Staphylococcal Agent
Research has shown that this compound is a potent anti-staphylococcal agent, demonstrating good activity against various Staphylococcus aureus strains, including those resistant to other antibiotics. It acts as a bacteriostatic agent and has a lower frequency of resistance compared to other drugs. This compound-resistant mutants have been characterized, providing insights into bacterial resistance and potential therapeutic applications (Hurdle, O’Neill, & Chopra, 2004).
Interaction in Metabolism of Tryptophan
This compound is a potent inhibitor of enzymes involved in the metabolism of tryptophan in eukaryotic systems like rat liver. This includes inhibiting tryptophan pyrrolase and tryptophan decarboxylase. The findings highlight its influence on tryptophan metabolism in eukaryotic systems and could inform further research on its selective inhibition properties (Werner & Reuter, 1979).
Mechanism of Action
Target of Action
Indolmycin is a natural tryptophan analog that competes with tryptophan for binding to tryptophanyl-tRNA synthetases (TrpRS) enzymes . The primary target of this compound is the bacterial tryptophanyl-tRNA synthetase . This enzyme plays a crucial role in protein synthesis within bacterial cells .
Mode of Action
This compound inhibits the TrpRS enzyme by competitively binding to its active site . This prevents the enzyme from attaching tryptophan to its corresponding tRNA, which is a critical step in protein synthesis . As a result, the bacterial cell is unable to produce essential proteins, leading to its death .
Biochemical Pathways
The biosynthesis of this compound involves a unique oxazolinone heterocycle . A phenylacetate-CoA ligase-like enzyme, Ind3, catalyzes an unusual ATP-dependent condensation of indolmycenic acid and dehydroarginine, driving oxazolinone ring assembly . Another enzyme, Ind6, acts as a gatekeeper to direct the outcome of this reaction . With Ind6 present, the normal pathway ensues. Without Ind6, the pathway derails to an unusual shunt product .
Pharmacokinetics
It’s known that this compound is produced by bacterial strains from both terrestrial and marine environments .
Result of Action
The inhibition of TrpRS by this compound leads to a disruption in protein synthesis, which is lethal to the bacterial cell . This compound exhibits potent antibacterial activity against human pathogens, such as Helicobacter pylori, Plasmodium falciparum, and methicillin-resistant Staphylococcus aureus .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the presence of Ind6, a chaperone-like protein, is necessary for the normal biosynthetic pathway of this compound . Without Ind6, the pathway derails to an unusual shunt product
Safety and Hazards
Future Directions
There is potential to expand the structural diversity of Indolmycin by introducing a promiscuous tryptophanyl-tRNA synthetase gene (trpS) into the E. coli production system . This allows the generation of the corresponding indolmycenic acids by feeding halogenated indoles, ultimately enabling access to this compound derivatives through synthesis . Bioactivity testing against methicillin-resistant Staphylococcus aureus has shown modest antibiotic activity for 5-, 6-, and 7-fluoro-indolmycin .
properties
IUPAC Name |
(5S)-5-[(1R)-1-(1H-indol-3-yl)ethyl]-2-methylimino-1,3-oxazolidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O2/c1-8(12-13(18)17-14(15-2)19-12)10-7-16-11-6-4-3-5-9(10)11/h3-8,12,16H,1-2H3,(H,15,17,18)/t8-,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNTVWGDQPXCYBV-PELKAZGASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1C(=O)NC(=NC)O1)C2=CNC3=CC=CC=C32 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401318549 | |
Record name | Indolmycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
21200-24-8 | |
Record name | Indolmycin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=21200-24-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Indolmycin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021200248 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indolmycin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401318549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDOLMYCIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZMC93U2C8P | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the primary target of indolmycin in bacteria?
A1: this compound specifically targets bacterial tryptophanyl-tRNA synthetase (TrpRS) [, , , ].
Q2: How does this compound interact with TrpRS?
A2: this compound acts as a competitive inhibitor of TrpRS, competing with tryptophan for binding to the enzyme [, , ]. This prevents the formation of tryptophanyl-tRNA, which is essential for protein synthesis [, ].
Q3: Does this compound affect eukaryotic TrpRS?
A3: this compound demonstrates selectivity for bacterial TrpRS. While it effectively inhibits bacterial TrpRS, it exhibits minimal impact on the eukaryotic (rat liver) enzyme [, , ].
Q4: How does the binding of this compound to bacterial TrpRS differ from tryptophan binding?
A4: Crystallographic analysis of Bacillus stearothermophilus TrpRS reveals that, despite structural similarities with tryptophan, this compound binds to the enzyme with significantly higher affinity []. This tight binding is attributed to the this compound-induced positioning of a magnesium ion (Mg2+), which stabilizes a ground state Mg2+•ATP configuration and ultimately inhibits enzyme activity [].
Q5: What are the downstream effects of this compound inhibiting TrpRS?
A5: By inhibiting TrpRS, this compound disrupts protein synthesis in bacteria. This can lead to growth inhibition and, at sufficient concentrations, bactericidal activity [, , ].
Q6: Does this compound have other mechanisms of action in bacteria?
A6: While the primary target is TrpRS, studies have shown that this compound can also influence transcriptional regulation in bacteria. For instance, it was found to repress transcription at the trp promoter in Escherichia coli [].
Q7: How does this compound resistance emerge in bacteria?
A7: Some bacteria possess an inducible, this compound-resistant isoform of TrpRS encoded by the trpRS1 gene [, ]. Overexpression of this gene confers resistance to this compound [, , , ]. Resistance can also arise through mutations in the trpS gene, which encodes the this compound-sensitive TrpRS [].
Q8: What is the molecular formula and weight of this compound?
A8: this compound has a molecular formula of C14H15N3O2 and a molecular weight of 257 g/mol [].
Q9: What are the key structural features of this compound?
A9: this compound features an oxazolinone heterocycle, an indole ring, and a methylamino group []. Its full chemical name is (-)-2-methylamino-5-α-(3'-indolyl) ethyl-2-oxazolin-4-one [].
Q10: How is the oxazolinone ring in this compound biosynthesized?
A10: The oxazolinone core is assembled by the coordinated action of two enzymes: Ind3 and Ind6. Ind3, an ATP-dependent enzyme, catalyzes the unusual condensation of indolmycenic acid and dehydroarginine, leading to oxazolinone ring formation. Ind6, with its chaperone-like properties, plays a crucial role in guiding this reaction, preventing the formation of an aberrant shunt product [].
Q11: How do structural modifications affect the activity of this compound?
A11: Modifications to the this compound structure can significantly impact its activity. For instance, introducing a methoxy or hydroxy group at the 5-position of the indole ring results in more hydrophilic this compound derivatives with moderately increased antimicrobial activity compared to the parent compound [, ].
Q12: What is the significance of the stereochemistry of this compound for its activity?
A12: The levorotatory enantiomer of this compound, with the same absolute configuration as the naturally occurring form, is the only enantiomer exhibiting antimicrobial activity. The dextrorotatory enantiomer is inactive [].
Q13: Have any synthetic analogs of this compound shown improved activity?
A13: Yes, a 4″-methylated this compound analog, Y-13, demonstrated enhanced anti- Mycobacterium tuberculosis activity compared to the parent compound [].
Q14: What is the spectrum of antibacterial activity of this compound?
A14: this compound exhibits activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), and some Gram-negative bacteria [, , , , , ].
Q15: How does the minimal inhibitory concentration (MIC) of this compound vary among bacterial species?
A15: The MIC of this compound is influenced by the bacterial generation time. Bacteria with shorter generation times, such as Bacillus subtilis, generally exhibit higher MICs compared to those with longer generation times, like Staphylococcus aureus [].
Q16: Does this compound exhibit synergy with other antibacterial agents?
A16: Studies have shown a synergistic interaction between this compound analog Y-13 and indole propionic acid, an allosteric inhibitor of TrpE, suggesting a potential strategy to enhance the efficacy of this compound-based antibiotics [, ].
Q17: Has this compound shown efficacy in animal models of infection?
A17: While specific details about animal models are limited in the provided research, this compound is noted for its potential as a topical agent for treating staphylococcal infections []. Further research is needed to fully elucidate its in vivo efficacy in various infection models.
Q18: What are the known mechanisms of resistance to this compound?
A18: The primary resistance mechanisms include:
Q19: Is there cross-resistance between this compound and other antibacterial agents?
A19: Limited information is available on cross-resistance between this compound and other antibiotic classes. Notably, this compound-resistant mutants often do not exhibit cross-resistance with mupirocin or fusidic acid, two other anti-staphylococcal agents [].
Q20: Can this compound resistance be induced?
A20: Yes, exposure to this compound can induce the expression of the trpRS1 gene, leading to resistance [, , ]. This inducible resistance highlights the need for further research into strategies to overcome this mechanism.
Q21: What are the potential applications of this compound?
A21: this compound's primary application is as a potential antibacterial agent, particularly for topical treatment of staphylococcal infections, including those caused by MRSA []. Additionally, its derivatives, such as Y-13, hold promise as anti-tuberculosis agents [].
Q22: What are the key challenges in developing this compound as a therapeutic?
A22: Some of the challenges include:
Q23: What are the future directions for this compound research?
A23: Future research should focus on:
Q24: How can genome mining aid in the discovery of new this compound derivatives?
A24: Genome mining techniques can uncover novel gene clusters associated with this compound biosynthesis in various bacterial species []. This approach can unearth new this compound analogs with potentially improved activity and pharmacological properties.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.